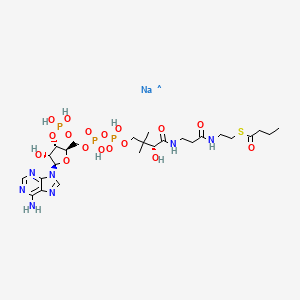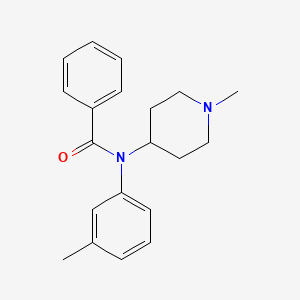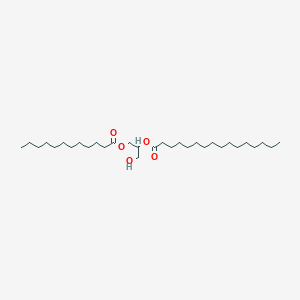
S-butanoate coenzyme A, monosodium salt
Übersicht
Beschreibung
“S-butanoate coenzyme A, monosodium salt” also known as “Butyryl-Coenzyme A” or “Butyryl-CoA” is a short-chain acyl CoA . It is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria and is important for maintaining the colonic environment .
Synthesis Analysis
Butyryl-CoA is an intermediate in the synthesis of butyrate, which is produced by colonic bacteria . Coenzyme A is naturally synthesized from pantothenate (vitamin B5), which is found in food such as meat, vegetables, cereal grains, legumes, eggs, and milk .Molecular Structure Analysis
The molecular formula of this compound is C25H42N7NaO17P3S . The molecular weight is 860.6 g/mol .Chemical Reactions Analysis
Coenzyme A is one of five crucial coenzymes that are necessary in the reaction mechanism of the citric acid cycle. Its acetyl-coenzyme A form is the primary input in the citric acid cycle and is obtained from glycolysis, amino acid metabolism, and fatty acid beta oxidation .Physical And Chemical Properties Analysis
The molecular weight of this compound is 860.6 g/mol . The solubility in ethanol is partially soluble, and in PBS (pH 7.2) it is 10 mg/ml .Wissenschaftliche Forschungsanwendungen
Biofuel Production
Butanol and its isomers, produced through biological routes or from biomass, are significant for their potential as biofuels. Butanol's production via fermentation using clostridia strains has been revisited with advancements in biotechnology, offering a sustainable alternative to petrochemical processes. Metabolic engineering of microorganisms like Klebsiella pneumoniae and Saccharomyces cerevisiae has been explored for the de novo production of 2-butanol, a less toxic butanol isomer, showing promise as a potential biofuel (Chen et al., 2015; Ghiaci et al., 2014).
Engine Performance and Emissions
Research has investigated the performance and emissions of engines fueled with butanol-diesel blends. Findings suggest that such blends can significantly affect engine performance and exhaust emissions, with potential for reducing smokiness and regulated gas emissions. This highlights the role of butanol as a promising biofuel for diesel engines (Rakopoulos et al., 2010; Rakopoulos et al., 2010).
Metabolic Engineering for Enhanced Production
Strategies to improve butanol production via metabolic engineering in Clostridium acetobutylicum have shown increased butanol yield, emphasizing the potential for optimizing the direct butanol-forming route for higher efficiency in biofuel production (Jang et al., 2012).
Wirkmechanismus
Target of Action
S-Butanoate coenzyme A, monosodium salt, also known as Butyryl-CoA, is a short-chain acyl CoA . It primarily targets the synthesis of butyrate, a process that is carried out by colonic bacteria .
Mode of Action
Butyryl-CoA interacts with its targets by serving as an intermediate in the synthesis of butyrate . This interaction leads to the production of butyrate, which plays a crucial role in maintaining the colonic environment .
Biochemical Pathways
The primary biochemical pathway affected by Butyryl-CoA is the synthesis of butyrate . As an intermediate in this pathway, Butyryl-CoA contributes to the production of butyrate, which is essential for the health of the colonic environment .
Pharmacokinetics
It is known that the compound is a crystalline solid and is partially soluble in ethanol and pbs (ph 72) .
Result of Action
The action of Butyryl-CoA results in the production of butyrate, a short-chain fatty acid that is important for maintaining the colonic environment . Butyrate is produced by colonic bacteria and plays a protective role in relation to colonic disease .
Action Environment
The action of Butyryl-CoA is influenced by the environment within the colon, where it is involved in the synthesis of butyrate . The presence of colonic bacteria is essential for this process, highlighting the importance of the microbial environment in the colon .
Eigenschaften
InChI |
InChI=1S/C25H42N7O17P3S.Na/c1-4-5-16(34)53-9-8-27-15(33)6-7-28-23(37)20(36)25(2,3)11-46-52(43,44)49-51(41,42)45-10-14-19(48-50(38,39)40)18(35)24(47-14)32-13-31-17-21(26)29-12-30-22(17)32;/h12-14,18-20,24,35-36H,4-11H2,1-3H3,(H,27,33)(H,28,37)(H,41,42)(H,43,44)(H2,26,29,30)(H2,38,39,40);/t14-,18-,19-,20+,24-;/m1./s1 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTNBRLSMPYVYHA-XXXNBSBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N7NaO17P3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
860.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)





![N-[2,4-bis[1,1-di(methyl-d3)ethyl-2,2,2-d3]-5-hydroxyphenyl-3d]-1,4-dihydro-4-oxo-3-quinolinecarboxamide](/img/structure/B3026103.png)
![2,2-dichloro-N-[(1S,2R)-1-(fluoromethyl)-2-hydroxy-2-[4-(methyl-d3-sulfonyl)phenyl]ethyl]-acetamide](/img/structure/B3026104.png)
![9Z,12Z-octadecadienoic acid, 2,3-bis[(1-oxooctyl)oxy]propyl ester](/img/structure/B3026105.png)

![Eicosanoic acid, 2-hydroxy-3-[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026107.png)
![9Z-octadecenoic acid, 2-(1-oxobutoxy)-1-[(1-oxobutoxy)methyl]ethyl ester](/img/structure/B3026108.png)

